molecular formula C9H15BrN4O B13646039 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N,N-diethylacetamide

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N,N-diethylacetamide

Cat. No.: B13646039
M. Wt: 275.15 g/mol
InChI Key: DVQSUXCDVHODHM-UHFFFAOYSA-N
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Description

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N,N-diethylacetamide is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromo substituent, and a pyrazole ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N,N-diethylacetamide typically involves the reaction of 3-amino-4-bromo-1H-pyrazole with N,N-diethylacetamide under specific conditions. The reaction conditions may include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up the reaction in larger reactors with optimized parameters to achieve efficient production.

Chemical Reactions Analysis

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N,N-diethylacetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N,N-diethylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N,N-diethylacetamide can be compared with similar compounds such as:

Properties

Molecular Formula

C9H15BrN4O

Molecular Weight

275.15 g/mol

IUPAC Name

2-(3-amino-4-bromopyrazol-1-yl)-N,N-diethylacetamide

InChI

InChI=1S/C9H15BrN4O/c1-3-13(4-2)8(15)6-14-5-7(10)9(11)12-14/h5H,3-4,6H2,1-2H3,(H2,11,12)

InChI Key

DVQSUXCDVHODHM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C(=N1)N)Br

Origin of Product

United States

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